molecular formula C9H20N2O4 B6174713 tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate CAS No. 2383814-66-0

tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate

Cat. No.: B6174713
CAS No.: 2383814-66-0
M. Wt: 220.3
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Description

Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are widely used in various industrial and scientific applications due to their unique chemical properties. This compound, in particular, is known for its amine-protecting properties and its use in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-amino-3-hydroxy-2-(hydroxymethyl)propanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate is used as a protecting group for amines during synthetic procedures. It helps in preventing unwanted side reactions and allows for selective reactions at other sites in the molecule.

Biology: In biological research, this compound is used in the synthesis of peptides and proteins. Its amine-protecting properties make it valuable in the preparation of bioactive molecules and pharmaceuticals.

Medicine: The compound finds applications in the development of drugs, particularly those targeting diseases that involve protein synthesis and modification. It is used in the synthesis of enzyme inhibitors and other therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of various chemicals, including intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate exerts its effects involves its role as an amine-protecting group. By protecting the amine group, it prevents unwanted reactions and allows for selective modifications at other sites in the molecule. The molecular targets and pathways involved depend on the specific application and the type of reactions it undergoes.

Comparison with Similar Compounds

  • Tert-butyl N-(2-hydroxyethyl)carbamate: Used in the synthesis of phosphatidyl ethanolamines and ornithine.

  • Tert-butyl N-(3-hydroxymethylpyridin-2-yl)carbamate: Employed in various organic synthesis processes.

Uniqueness: Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate is unique in its ability to protect amines while allowing for selective reactions at other sites. This makes it particularly valuable in complex synthetic procedures where precise control over the reaction is required.

Properties

CAS No.

2383814-66-0

Molecular Formula

C9H20N2O4

Molecular Weight

220.3

Purity

93

Origin of Product

United States

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